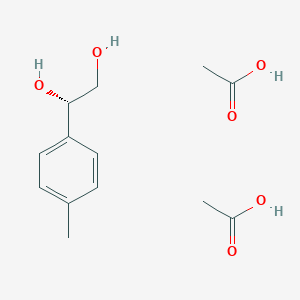
acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol is a compound that combines the properties of acetic acid and a chiral diol with a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of (1S)-1-(4-methylphenyl)ethane-1,2-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions involving the acetic acid group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The chiral nature of the compound allows it to interact selectively with biological molecules, leading to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;1-phenylethane-1,2-diol: Similar structure but lacks the methyl group on the phenyl ring.
Acetic acid;1-(4-methylphenyl)ethane-1,2-diol: Similar structure but may differ in stereochemistry.
Uniqueness
Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol is unique due to its specific chiral configuration and the presence of the methyl group on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
647026-51-5 |
|---|---|
Molekularformel |
C13H20O6 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2.2C2H4O2/c1-7-2-4-8(5-3-7)9(11)6-10;2*1-2(3)4/h2-5,9-11H,6H2,1H3;2*1H3,(H,3,4)/t9-;;/m1../s1 |
InChI-Schlüssel |
WNAAWTCELXQFMC-KLQYNRQASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H](CO)O.CC(=O)O.CC(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CO)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
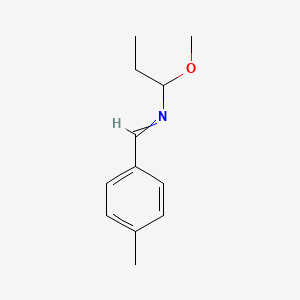
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
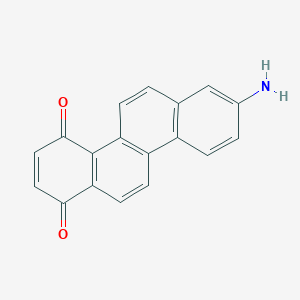
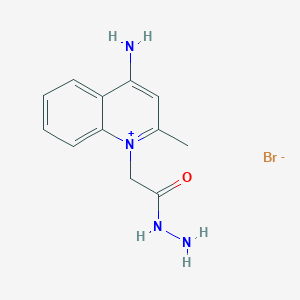
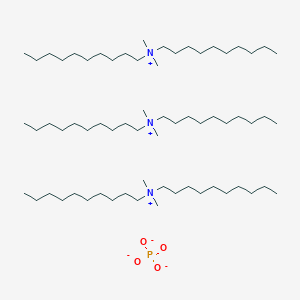


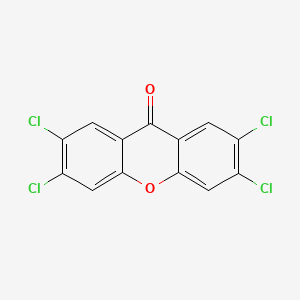
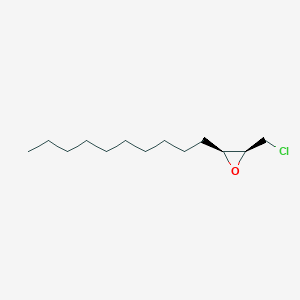
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
